1-(tert-Butoxycarbonyl)-2-methylpiperidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(tert-Butoxycarbonyl)-2-methylpiperidine-3-carboxylic acid is a compound widely used in organic synthesis, particularly in the protection of amine groups. The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group that can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This compound is crucial in multistep synthesis processes, especially in peptide synthesis, due to its stability and ease of removal under acidic conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-Butoxycarbonyl)-2-methylpiperidine-3-carboxylic acid typically involves the reaction of 2-methylpiperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is carried out at ambient temperature, and the product is purified through standard organic synthesis techniques such as recrystallization or chromatography.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . This method allows for better control over reaction conditions and improved yields.
Chemical Reactions Analysis
Types of Reactions: 1-(tert-Butoxycarbonyl)-2-methylpiperidine-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The Boc group can be removed under oxidative conditions using reagents such as hydrogen peroxide.
Reduction: Reduction reactions typically involve the removal of the Boc group using reducing agents like lithium aluminum hydride.
Substitution: The Boc group can be substituted with other protecting groups or functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products: The major products formed from these reactions include the deprotected amine, substituted derivatives, and various intermediates depending on the reaction conditions and reagents used .
Scientific Research Applications
1-(tert-Butoxycarbonyl)-2-methylpiperidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for amines in organic synthesis, facilitating the synthesis of complex molecules.
Biology: Employed in the synthesis of peptides and proteins, where it protects amine groups during the assembly of amino acids.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism by which 1-(tert-Butoxycarbonyl)-2-methylpiperidine-3-carboxylic acid exerts its effects involves the formation of a stable carbamate protecting group. The Boc group is added to the amine through a nucleophilic addition-elimination mechanism, where the amine attacks the carbonyl carbon of di-tert-butyl dicarbonate, forming a tetrahedral intermediate that collapses to release carbon dioxide and form the protected amine . The Boc group can be removed under acidic conditions, where protonation of the carbonyl oxygen facilitates the cleavage of the tert-butyl group, resulting in the formation of the free amine and carbon dioxide .
Comparison with Similar Compounds
1-(tert-Butoxycarbonyl)-2-methylpiperidine-3-carboxylic acid is unique due to its stability and ease of removal under mild acidic conditions. Similar compounds include:
1-(tert-Butoxycarbonyl)amino]cyclopropanecarboxylic acid: Used in similar applications but with different steric and electronic properties.
Ethyl N-Boc-piperidine-4-carboxylate: Another Boc-protected compound used in organic synthesis.
tert-Butyloxycarbonyl protecting group: Widely used in organic synthesis for the protection of amines.
These compounds share the common feature of having a Boc protecting group, but they differ in their specific applications and reactivity profiles.
Properties
IUPAC Name |
2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-8-9(10(14)15)6-5-7-13(8)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZNCDXAIDIETKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCCN1C(=O)OC(C)(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.